5-Cyclopropylpentanal
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Overview
Description
5-Cyclopropylpentanal is an organic compound with the molecular formula C8H14O. It is known for its role as an olfactory receptor agonist, specifically enhancing the activation of the OR-I7 receptor with an EC50 value of 0.3 μM . This compound is of interest in various scientific fields due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylpentanal typically involves the cyclopropanation of a suitable pentanal precursor. One common method is the reaction of cyclopropylmethyl bromide with pentanal in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a cyclopropylmethyl anion, which then attacks the carbonyl carbon of pentanal, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 5-Cyclopropylpentanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 5-Cyclopropylpentanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. For example, reaction with hydroxylamine can form the corresponding oxime.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Hydroxylamine hydrochloride in the presence of a base such as pyridine.
Major Products:
Oxidation: 5-Cyclopropylpentanoic acid.
Reduction: 5-Cyclopropylpentanol.
Substitution: this compound oxime.
Scientific Research Applications
5-Cyclopropylpentanal has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of cyclopropyl-containing aldehydes and their behavior in various chemical reactions.
Biology: As an olfactory receptor agonist, it is used in studies related to olfaction and the molecular mechanisms of smell.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of neurology and sensory disorders.
Industry: It is used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The primary mechanism of action of 5-Cyclopropylpentanal involves its interaction with olfactory receptors. It enhances the activation of the OR-I7 receptor, which is involved in the detection of specific odorants. The binding of this compound to the receptor induces a conformational change, leading to the activation of downstream signaling pathways that result in the perception of smell.
Comparison with Similar Compounds
Cyclopropylmethyl ketone: Similar in structure but contains a ketone group instead of an aldehyde.
Cyclopropylcarbinol: Contains a hydroxyl group instead of an aldehyde.
Cyclopropylacetic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness: 5-Cyclopropylpentanal is unique due to its specific interaction with olfactory receptors and its ability to enhance OR-I7 activation. This makes it particularly valuable in olfactory research and potential therapeutic applications related to sensory perception.
Properties
IUPAC Name |
5-cyclopropylpentanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-3-1-2-4-8-5-6-8/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYKIPDMAMKMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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